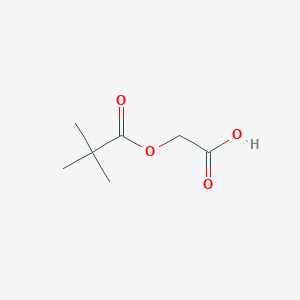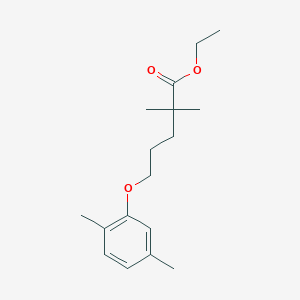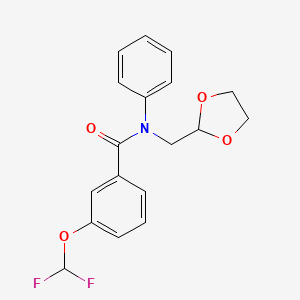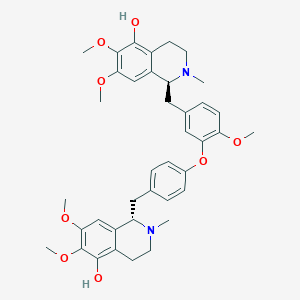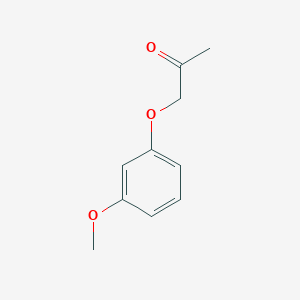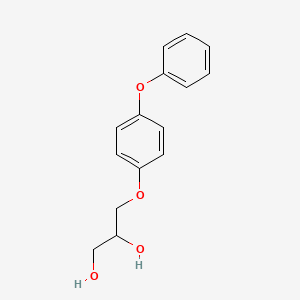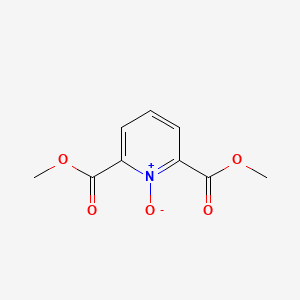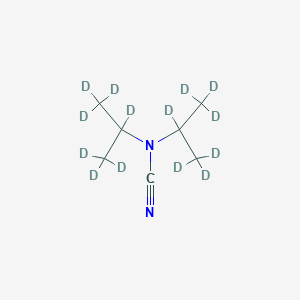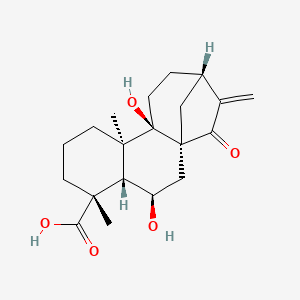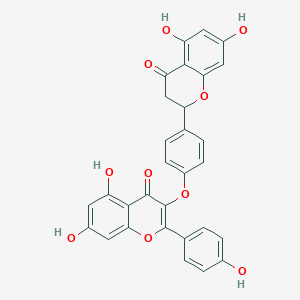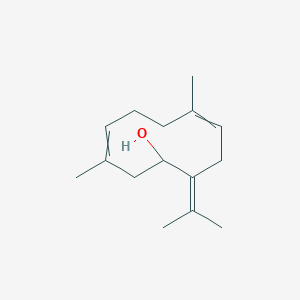
3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol typically involves the extraction from natural sources such as Curcuma zedoaria. The extraction process includes steam distillation of the plant material to obtain the essential oil, followed by chromatographic techniques to isolate germacrone .
Industrial Production Methods
Industrial production of germacrone involves large-scale extraction from Curcuma zedoaria using steam distillation. The essential oil is then subjected to fractional distillation and chromatographic separation to purify germacrone. Advances in biotechnological methods, such as microbial fermentation, are also being explored for the production of germacrone .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: Germacrone can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert germacrone to its corresponding alcohols and hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the germacrone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it useful in developing new antibiotics and antiviral agents.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: Used in the formulation of perfumes, flavors, and insecticides due to its aromatic properties
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol involves multiple molecular targets and pathways:
Anticancer Activity: Inhibits the c-Met kinase pathway, which is involved in cancer cell proliferation and survival.
Anti-inflammatory Activity: Modulates the production of pro-inflammatory cytokines and inhibits the NF-κB signaling pathway.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Germacrene B: Another sesquiterpenoid with similar biological activities.
Germazone: A tricyclic sesquiterpenoid with antimicrobial properties.
β-Germacrene: Exhibits similar structural features and biological activities .
Uniqueness
3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol is unique due to its wide range of biological activities and its presence in various medicinal plants. Its ability to modulate multiple molecular pathways makes it a versatile compound for therapeutic applications .
Properties
CAS No. |
90988-53-7 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8,15-16H,5-6,9-10H2,1-4H3 |
InChI Key |
CIGWVFXQEZHDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=C(C)C)C(CC(=CCC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


